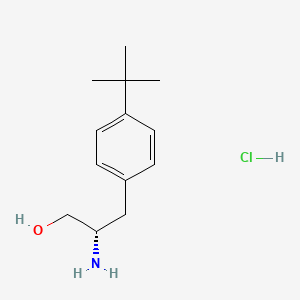
(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol hydrochloride is a chiral compound with a specific stereochemistry It is an amino alcohol derivative, characterized by the presence of an amino group, a hydroxyl group, and a tert-butyl-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and (S)-alanine.
Formation of Intermediate: The aldehyde group of 4-tert-butylbenzaldehyde is reacted with (S)-alanine under reductive amination conditions to form the corresponding imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield (S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives such as amides or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as acyl chlorides or isocyanates are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of amides, carbamates, or other derivatives.
科学的研究の応用
(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
®-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol hydrochloride: The enantiomer of the compound with different stereochemistry.
2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol: The free base form without the hydrochloride salt.
4-tert-Butylphenylalanine: An amino acid derivative with a similar structure.
Uniqueness
(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The presence of the tert-butyl group also imparts steric hindrance, affecting its reactivity and stability compared to similar compounds.
特性
分子式 |
C13H22ClNO |
|---|---|
分子量 |
243.77 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-tert-butylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-13(2,3)11-6-4-10(5-7-11)8-12(14)9-15;/h4-7,12,15H,8-9,14H2,1-3H3;1H/t12-;/m0./s1 |
InChIキー |
KKZYVOHBCMWBBQ-YDALLXLXSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@H](CO)N.Cl |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


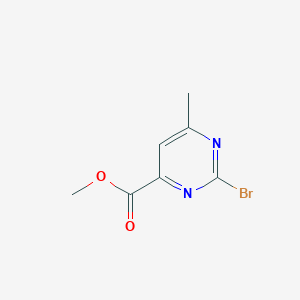
![1,1'-Bis(3,5-dicarboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13653306.png)

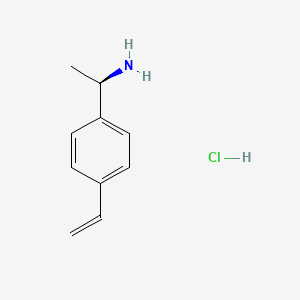
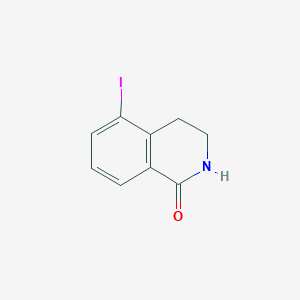
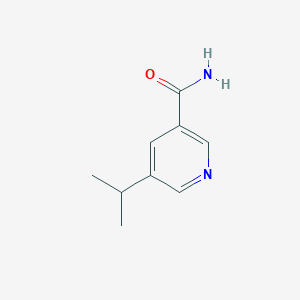
![3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13653336.png)
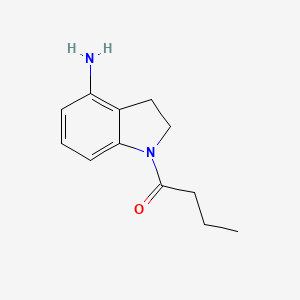
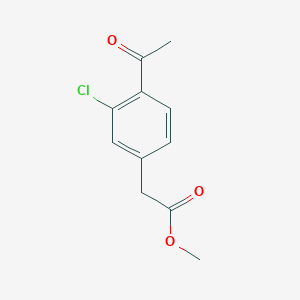
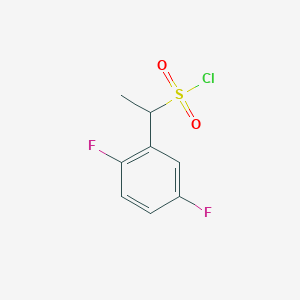
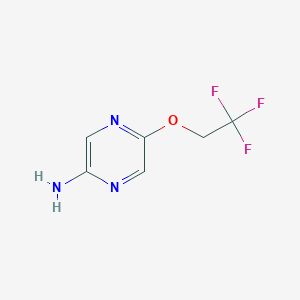
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde](/img/structure/B13653371.png)

![2-[(4-Fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one](/img/structure/B13653380.png)
